Technical Whitepaper: 6-Fluoro-1,5-naphthyridin-4-ol as a Pharmacophore Scaffold
Technical Whitepaper: 6-Fluoro-1,5-naphthyridin-4-ol as a Pharmacophore Scaffold
This technical guide provides a comprehensive analysis of 6-Fluoro-1,5-naphthyridin-4-ol , a critical heterocyclic scaffold in medicinal chemistry.[1] It details the compound's physicochemical properties, synthetic pathways, reactivity profiles, and applications in drug discovery, specifically within kinase inhibition and antibacterial research.
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Executive Summary
The 1,5-naphthyridine system is a "privileged structure" in drug discovery, offering a bioisostere to quinoline and isoquinoline scaffolds with improved aqueous solubility and distinct hydrogen-bonding vectors. The 6-fluoro-1,5-naphthyridin-4-ol derivative (often existing as the 4(1H)-one tautomer) is of particular value due to the fluorine atom's ability to modulate metabolic stability (blocking C-6 oxidation) and lipophilicity. This scaffold is a validated core for TGF-β type I receptor (ALK5) inhibitors and next-generation fluoroquinolone antibiotics .
Chemical Identity & Structural Dynamics
Nomenclature and Identification[1][2][3][4][5]
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Alternative Names: 6-Fluoro-1,5-naphthyridin-4(1H)-one; 6-Fluoro-4-hydroxy-1,5-naphthyridine.[1]
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CAS Number: 2351149-61-4 (Note: Isomers such as 7-fluoro are indexed differently; verification of regiochemistry is critical).
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Molecular Formula: C₈H₅FN₂O
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Molecular Weight: 164.14 g/mol [1]
Tautomerism: The Hydroxy-Oxo Equilibrium
Like 4-hydroxypyridines and quinolones, this compound exhibits prototropic tautomerism.[1] In the solid state and polar solvents, the 4(1H)-one (oxo) form predominates over the 4-hydroxy (enol) form. This equilibrium is vital for receptor binding, as the oxo-form acts as a hydrogen bond acceptor at the carbonyl oxygen and a donor at the N-1 position.[1]
Figure 1: Tautomeric equilibrium favoring the 4(1H)-one form in physiological conditions.
Physicochemical Profile
The introduction of fluorine at the C-6 position significantly alters the electronic landscape of the naphthyridine ring compared to the unsubstituted parent.
| Property | Value / Description | Significance in Drug Design |
| Physical State | Solid (White to pale yellow powder) | Stable for solid-state formulation.[1] |
| Melting Point | >250 °C (Predicted) | High lattice energy typical of H-bonded pyridone networks. |
| Calculated LogP | ~1.3 – 1.5 | Optimal lipophilicity for membrane permeability; F increases logP vs H. |
| TPSA | ~46 Ų | Favorable for CNS penetration and oral bioavailability. |
| pKa (Acid) | ~9.5 (OH deprotonation) | Weakly acidic; exists as neutral species at physiological pH. |
| pKa (Base) | ~2.5 (N-1 protonation) | Weakly basic; protonation occurs only in strong acid. |
| H-Bond Donors | 1 (NH in oxo form) | Critical for active site recognition (e.g., hinge binding in kinases). |
| H-Bond Acceptors | 3 (N-5, C=O, F) | N-5 is a key vector for metal chelation or H-bonding.[1] |
Synthetic Methodologies
The most robust synthesis of 6-fluoro-1,5-naphthyridin-4-ol utilizes the Gould-Jacobs reaction .[1] This sequence involves the condensation of an aminopyridine with a malonate derivative, followed by thermal cyclization.
Retrosynthetic Analysis
To achieve the 6-fluoro substitution pattern on the 1,5-naphthyridine core, the starting material must be 6-fluoropyridin-3-amine (also known as 2-fluoro-5-aminopyridine).[1] The regiochemistry of the cyclization is directed by the amine nitrogen (becoming N-1) and the carbon adjacent to the amine (C-2 of pyridine becoming C-4a).[1]
Detailed Protocol (Gould-Jacobs Route)
Step 1: Condensation
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Reagents: 6-Fluoropyridin-3-amine (1.0 eq), Diethyl ethoxymethylenemalonate (DEEM, 1.1 eq).
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Conditions: Heat neat or in ethanol at 110–120 °C for 2–4 hours.
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Mechanism: Addition-elimination reaction displacing ethanol to form the aminomethylenemalonate intermediate.[1]
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Observation: Solidification of the reaction mixture often occurs upon cooling.
Step 2: Thermal Cyclization
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Reagents: Diphenyl ether (Dowtherm A) as a high-boiling solvent.
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Conditions: High temperature (250 °C) is required for the electrocyclic ring closure.
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Procedure: Add the intermediate from Step 1 portion-wise to boiling diphenyl ether. Stir for 30–60 minutes.
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Workup: Cool to ~80 °C, dilute with hexane or ethanol to precipitate the product. Filter and wash to remove high-boiling solvent.[1]
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Product: Ethyl 6-fluoro-4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate.
Step 3: Hydrolysis and Decarboxylation
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Reagents: 10% NaOH (aq), followed by acidification; then heat in quinoline/Cu powder (optional) or reflux in concentrated HCl.
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Transformation: Saponification of the ester to the acid, followed by thermal decarboxylation yields the title compound 6-fluoro-1,5-naphthyridin-4-ol .[1]
Figure 2: Gould-Jacobs synthetic pathway for the construction of the 6-fluoro-1,5-naphthyridine core.
Reactivity & Functionalization
The 4-hydroxy group serves as a versatile handle for further functionalization, primarily via conversion to a halide for SNAr reactions.
Chlorination (Activation)
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Reagent: Phosphorus oxychloride (POCl₃).
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Product: 4-Chloro-6-fluoro-1,5-naphthyridine.[1]
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Significance: The 4-chloro derivative is highly reactive toward nucleophiles (amines, alkoxides) due to the electron-deficient nature of the naphthyridine ring, further enhanced by the fluorine atom.
Nucleophilic Aromatic Substitution (SNAr)
The C-4 position is the primary site for diversity generation.
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Reaction: 4-Chloro-6-fluoro-1,5-naphthyridine + Primary/Secondary Amines.[1]
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Mechanism: Addition-elimination.
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Selectivity: Nucleophiles attack C-4 preferentially over displacing the C-6 fluorine, although harsh conditions may affect the fluorine.
Medicinal Chemistry Applications
Kinase Inhibition (ALK5 / TGF-β)
The 1,5-naphthyridine scaffold is a proven bioisostere for the quinazoline core found in many kinase inhibitors.
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Mechanism: The N-1 and C=O (or C-4 substituent) motif binds to the ATP-binding hinge region of kinases.[1]
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Role of Fluorine: The C-6 fluorine blocks a common metabolic soft spot (oxidation at the electron-rich position), extending half-life (t1/2) without significantly increasing steric bulk.
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Case Study: Derivatives of 1,5-naphthyridine have been identified as potent inhibitors of ALK5 (TGF-β type I receptor) , a target for fibrosis and cancer immunotherapy.
Antibacterial Agents
This scaffold is structurally homologous to the quinolone antibiotics (e.g., ciprofloxacin).
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Target: Bacterial DNA gyrase and Topoisomerase IV.
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Design: The 4-oxo-3-carboxylic acid moiety (pre-decarboxylation intermediate) is essential for binding Mg²⁺ in the enzyme-DNA complex.[1] The 6-fluoro substituent is critical for potency and cell penetration, mimicking the C-6 fluorine of fluoroquinolones.
Safety and Handling
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Hazards: Classed as an irritant (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3).
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Handling: Use standard PPE (gloves, goggles, fume hood). Avoid inhalation of dust.
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Storage: Store in a cool, dry place. The compound is generally stable but should be protected from strong oxidizing agents.
References
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Synthesis and Reactivity: Litvić, M. et al. "Chemistry of 1,5-naphthyridines."[3] Arkivoc, 2012.
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Medicinal Application (ALK5): Gellibert, F. et al. "Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors." J. Med. Chem., 2004, 47(18), 4494–4506.
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Gould-Jacobs Reaction: BenchChem Technical Guide. "Synthesis of 1,5-Naphthyridine-4-carboxylic acid."
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Chemical Properties: PubChem Compound Summary for 1,5-Naphthyridine derivatives.
